molecular formula C10H12N2O4 B1476382 1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid CAS No. 2098010-42-3

1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid

Cat. No. B1476382
CAS RN: 2098010-42-3
M. Wt: 224.21 g/mol
InChI Key: FMFILCHVEGYKLS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid (DMICA) is an organic compound belonging to the isoxazole class of compounds. It is a highly versatile compound with a wide range of applications in the field of organic synthesis and scientific research. DMICA has been used as a key intermediate in the synthesis of various drugs and pharmaceuticals, as well as in the development of new materials. DMICA has also been studied for its potential therapeutic effects in the treatment of various diseases.

Scientific Research Applications

Photoisomerization Studies

Research has revealed that compounds related to 1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid are involved in photoisomerization processes. A study by Nunes et al. (2013) explored the photochemistry of 3,5-dimethylisoxazole using UV laser irradiation, leading to the capture and characterization of elusive nitrile ylides as intermediates in isoxazole-oxazole photoisomerization. This research highlights the complex photochemical behavior of isoxazole derivatives and their potential for further chemical transformations (Nunes, Reva, & Fausto, 2013).

Synthesis of Azetidine Derivatives

Ji, Wojtas, and Lopchuk (2018) reported on the gram-scale synthesis of protected 3-haloazetidines, a versatile building block in medicinal chemistry. This synthesis pathway enables the preparation of a variety of azetidine-3-carboxylic acid derivatives, showcasing the compound's significance in drug development and synthesis of biologically active molecules (Ji, Wojtas, & Lopchuk, 2018).

Functionalized Azetidine Derivatives for Biological Applications

Žukauskaitė et al. (2011) developed a synthesis route for functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These compounds are of interest for their biological properties and potential applications in foldameric research, highlighting the versatility of azetidine derivatives in developing novel bioactive compounds (Žukauskaitė et al., 2011).

Heterogeneous Azo Reagents for Esterification

Iranpoor, Firouzabadi, and Khalili (2010) explored the use of isoxazole derivatives as heterogeneous azo reagents for selective esterification under Mitsunobu conditions. This study showcases the chemical utility of isoxazole-related compounds in facilitating specific organic reactions, which is crucial for pharmaceutical synthesis (Iranpoor, Firouzabadi, & Khalili, 2010).

Azetidine and Aryne Multicomponent Coupling

Roy et al. (2016) reported a metal-free aryne multicomponent coupling process using azetidines as nucleophilic triggers. This method illustrates the incorporation of azetidine derivatives into complex molecules, underlining their importance in constructing biologically relevant compounds (Roy et al., 2016).

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-8(6(2)16-11-5)9(13)12-3-7(4-12)10(14)15/h7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFILCHVEGYKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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